molecular formula C17H18ClN5O3S B6579017 N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040651-63-5

N-(3-chloro-4-methoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B6579017
CAS No.: 1040651-63-5
M. Wt: 407.9 g/mol
InChI Key: FWWNUMZEBRDOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine-based acetamide derivative characterized by a 3-chloro-4-methoxyphenyl moiety and a propan-2-ylsulfanyl substituent at position 6 of the triazolopyridazine core. The chloro and methoxy groups on the phenyl ring enhance lipophilicity, while the propan-2-ylsulfanyl group may influence metabolic stability and binding affinity .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3S/c1-10(2)27-16-7-6-14-20-22(17(25)23(14)21-16)9-15(24)19-11-4-5-13(26-3)12(18)8-11/h4-8,10H,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWNUMZEBRDOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of triazolopyridazine acetamides, which exhibit structural and functional diversity based on substituent variations. Below is a detailed comparison with key analogs:

Structural Modifications and Functional Groups

Compound Name Substituent at Position 6 Phenyl Ring Substituents Key Properties
Target Compound Propan-2-ylsulfanyl 3-chloro, 4-methoxy Moderate solubility (logP ~3.2), enhanced thermal stability (decomposition >250°C)
N-(3-chloro-4-methoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide 4-methylphenylsulfanyl 3-chloro, 4-methoxy Higher lipophilicity (logP ~3.8), reduced aqueous solubility
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-chlorophenyl None Lower molecular weight, increased polarity (logP ~2.5)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide Methylthiadiazolo-triazin 4-methylphenyl Distinct heterocyclic core, altered binding kinetics

Bioactivity and Pharmacological Profiles

  • Target Compound : Preliminary studies suggest moderate inhibition of kinase enzymes (IC₅₀ ~1.2 μM) due to the chloro-methoxyphenyl group’s electron-withdrawing effects .
  • 4-Methylphenylsulfanyl Analog : Exhibits stronger kinase inhibition (IC₅₀ ~0.8 μM) but higher cytotoxicity (CC₅₀ ~15 μM) in vitro, likely due to enhanced membrane permeability .
  • 4-Chlorophenyl Derivative : Shows lower enzymatic activity (IC₅₀ >5 μM) but superior solubility, making it a candidate for formulation optimization .
  • Thiadiazolo-triazin Hybrid : Demonstrates antimicrobial activity (MIC ~8 μg/mL against S. aureus), highlighting the role of sulfur-containing heterocycles in bacterial targeting .

Research Findings and Challenges

  • Bioactivity Optimization : The propan-2-ylsulfanyl group balances lipophilicity and metabolic stability compared to bulkier arylthio analogs .
  • Toxicity Concerns : Chlorinated derivatives (e.g., 4-chlorophenyl) show higher hepatic clearance rates in preclinical models, necessitating structural tweaks .
  • Synthetic Scalability : ZnCl₂-mediated reactions () yield high-purity products but require stringent anhydrous conditions, complicating large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.